molecular formula C14H18N4O3S B2880566 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2191213-20-2

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2880566
CAS No.: 2191213-20-2
M. Wt: 322.38
InChI Key: WQMQPMGKOYUSEK-UHFFFAOYSA-N
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Description

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a triazole ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole precursors. One common method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with an azetidine derivative under basic conditions to form the sulfonyl azetidine intermediate. This intermediate is then reacted with a triazole derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
  • 2-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Uniqueness

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the presence of the ethoxy and methyl groups on the benzenesulfonyl moiety. These substituents can influence the compound’s reactivity, solubility, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-14-5-4-13(8-11(14)2)22(19,20)17-9-12(10-17)18-15-6-7-16-18/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQPMGKOYUSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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